3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound1. However, the detailed description of this compound is not readily available in the search results.
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies23. However, the specific synthesis process for “3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is not explicitly mentioned in the search results.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies24. However, the specific molecular structure analysis for “3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is not explicitly mentioned in the search results.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been discussed5. However, the specific chemical reactions involving “3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” are not explicitly mentioned in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been discussed5. However, the specific physical and chemical properties of “3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Crystallographic Studies
- Synthesis and Crystal Structure Analysis : Boric acid ester intermediates, including compounds related to 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are synthesized through multi-step reactions. The structures of these compounds are verified using various spectroscopic methods and mass spectrometry. Furthermore, single-crystal X-ray diffraction is used for crystallographic analysis. These studies offer insights into the molecular structures and physicochemical properties of such compounds (Huang et al., 2021).
Chemical Reactivity and Molecular Studies
- Investigating Chemical Reactivity : Research comparing similar compounds, like 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, reveals structural differences affecting chemical reactivity. Studies in this area focus on molecular orbital distributions and their influence on chemical behavior, providing crucial insights into the reactivity of these compounds (Sopková-de Oliveira Santos et al., 2003).
Application in Organic Synthesis
- Synthesis of Medicinally Important Compounds : The synthesis of medicinally relevant compounds, such as 3-(hetero)arylpyrazolo[1,5-a]pyridines, is facilitated using similar boronic esters. This process is relevant for both high-throughput chemistry and large-scale production, demonstrating the utility of these compounds in the preparation of pharmaceuticals (Bethel et al., 2012).
Advanced Materials Development
- Creation of Functional Materials : Studies involving boronic esters closely related to 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine contribute to the development of advanced materials. For instance, the synthesis of fluorene copolymers for potential use in electronic devices highlights the broader applications of these compounds in material science (Cheon et al., 2005).
Catalysis and Chemical Transformations
- Catalytic Processes in Organic Chemistry : These compounds are also instrumental in catalytic processes, such as the enantioselective borane reduction of benzyl oximes, demonstrating their role in facilitating specific chemical transformations (Huang et al., 2011).
Electronics and Electrochemical Applications
- Electrochemical Applications : The study of boron-based anion acceptors, which include compounds similar to 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, highlights their role in enhancing the performance of fluoride shuttle batteries. This research is crucial for the development of advanced battery technologies (Kucuk & Abe, 2020).
Drug Development and Radiopharmaceuticals
- Synthesis of Radiopharmaceuticals : These boronic esters are used in the synthesis of radiopharmaceuticals, such as TAK-459, an HSP90 inhibitor. This application is vital for medical imaging and diagnostics, demonstrating the compound's utility in the healthcare sector (Plesescu et al., 2014).
Safety And Hazards
Future Directions
The future directions for “3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” are not explicitly mentioned in the search results.
Please note that the information provided is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a subject matter expert.
properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-9-6-10(8-14-7-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEVQHAWWSEMRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590414 | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1171891-42-1 | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171891-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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